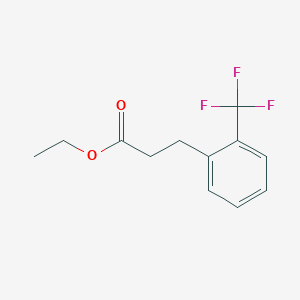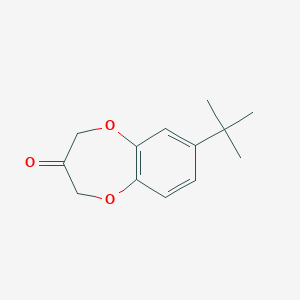
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- is a chemical compound that belongs to the class of benzodioxepines. It is commonly known as TBOA, which stands for “DL-threo-beta-benzyloxyaspartic acid”. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the central nervous system (CNS).
Mechanism Of Action
TBOA inhibits the uptake of glutamate by binding to the transporters that are responsible for the uptake of glutamate in the CNS. TBOA binds to the transporters in a non-competitive manner, which means that it does not compete with the substrate (glutamate) for binding to the transporter. TBOA also modulates the activity of ionotropic glutamate receptors by increasing the duration of the receptor activation. This modulation of ionotropic glutamate receptors can lead to an increase in the excitability of neurons.
Biochemical And Physiological Effects
TBOA has been shown to have several biochemical and physiological effects on the CNS. TBOA increases the extracellular levels of glutamate, which can cause excitotoxicity. TBOA also modulates the activity of ionotropic glutamate receptors, which can lead to an increase in the excitability of neurons. TBOA has also been shown to increase the release of dopamine and serotonin in the CNS.
Advantages And Limitations For Lab Experiments
TBOA is a potent inhibitor of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which makes it a valuable tool for studying the regulation of glutamate uptake in the CNS. TBOA has also been used to study the role of glutamate in various CNS disorders, such as epilepsy and stroke. However, TBOA has some limitations for lab experiments. TBOA is not very selective for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which means that it can inhibit other transporters that are responsible for the uptake of other amino acids. TBOA is also not very stable in solution, which can make it difficult to use in experiments.
Future Directions
There are several future directions for the study of TBOA. One direction is the development of more selective inhibitors of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- that do not inhibit other transporters. Another direction is the study of the role of TBOA in the regulation of glutamate uptake in various CNS disorders, such as Alzheimer’s disease and Parkinson’s disease. TBOA can also be used to study the role of glutamate in the regulation of synaptic plasticity and learning and memory. Finally, TBOA can be used to study the role of glutamate in the regulation of pain perception.
Synthesis Methods
The synthesis of TBOA involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a benzyl group. The second step is the reduction of the carboxylic acid group to an alcohol group using lithium aluminum hydride. The third step is the protection of the alcohol group with a tert-butyl group. The fourth step is the oxidation of the benzyl group to a carboxylic acid group using potassium permanganate. The final step is the deprotection of the tert-butyl group to obtain TBOA.
Scientific Research Applications
TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit the uptake of glutamate in the CNS, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters. TBOA has also been shown to modulate the activity of ionotropic glutamate receptors, such as NMDA and AMPA receptors.
properties
CAS RN |
195251-91-3 |
|---|---|
Product Name |
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- |
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
7-tert-butyl-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11/h4-6H,7-8H2,1-3H3 |
InChI Key |
VFQHMVHBTUURKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
Other CAS RN |
195251-91-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
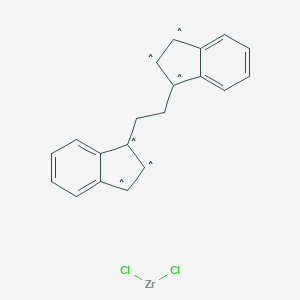
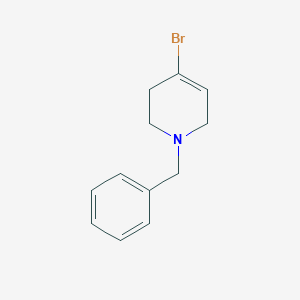
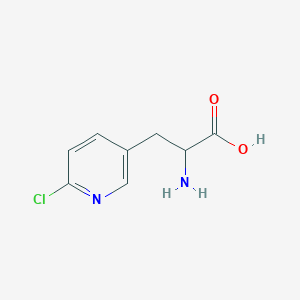
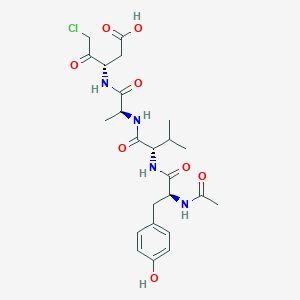

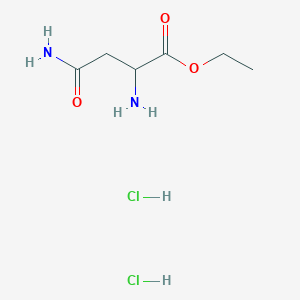
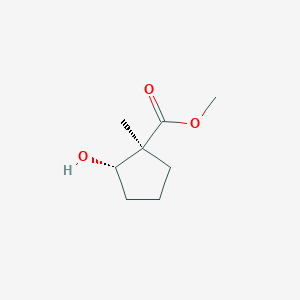
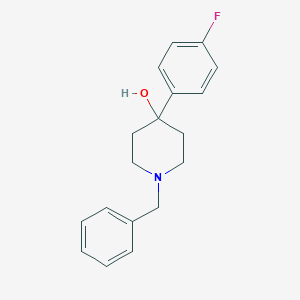
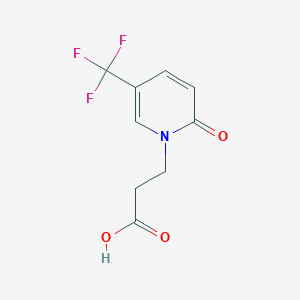
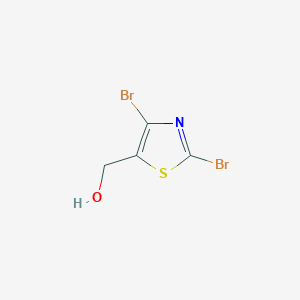
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
